molecular formula C22H22N4O3S B3017548 1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone CAS No. 685131-52-6

1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

Cat. No.: B3017548
CAS No.: 685131-52-6
M. Wt: 422.5
InChI Key: LFTVSICQTDGSNS-UHFFFAOYSA-N
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Description

1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study highlighted the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, emphasizing a simple and efficient method to obtain these compounds in good yield. This research demonstrates the versatility of such chemical structures in synthesizing novel compounds with potential biological activities (Bhat et al., 2018).

Therapeutic Potential

Another study focused on the synthesis of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, exploring their potential as therapeutic agents for Alzheimer's disease. The research found that certain derivatives showed significant enzyme inhibition activity, suggesting a promising avenue for the development of new treatments for neurodegenerative diseases (Hussain et al., 2016).

Heterocyclic Chemistry

The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives has been studied, showcasing the ability to derive diverse heterocyclic compounds from a single precursor. This work underscores the importance of such transformations in medicinal chemistry and drug development (Hashem et al., 2017).

Molecular Docking Studies

Molecular docking studies have been conducted to assess the interaction of synthesized compounds with biological targets. This approach is crucial in drug discovery, helping to predict the affinity and mode of action of new chemical entities (Hussain et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some piperazine derivatives are known to have biological activity and are used in the treatment of various conditions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Based on its components, it could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Given the biological activity of some piperazine and furoyl derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

1-[4-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-1-phenyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-19(16(2)27)20(23-22(30)26(15)17-7-4-3-5-8-17)24-10-12-25(13-11-24)21(28)18-9-6-14-29-18/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTVSICQTDGSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=S)N1C2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC=CO4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.